N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide
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Overview
Description
N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide is a member of benzamides.
Scientific Research Applications
Crystal Structure Analysis
N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide and related compounds have been analyzed for their crystal structures. For instance, Zong and Wang (2009) studied a similar compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, using single-crystal X-ray diffractometry to understand its molecular configuration and structure (Zong & Wang, 2009).
Synthesis and Potential Therapeutic Applications
Several studies focus on the synthesis and potential therapeutic applications of compounds structurally related to this compound. For example, Davydova et al. (2000) synthesized a series of 1,5-diaminopentane derivatives related to nibentan, which showed promising antifibrillatory activity (Davydova et al., 2000).
Bioactivation and DNA Interaction
Research by Knox et al. (1991) revealed that the bioactivation of CB 1954 (a compound related to this compound) leads to the formation of DNA-DNA interstrand crosslinking species. This study provides insights into the cytotoxicity mechanisms of these compounds (Knox et al., 1991).
Infrared Spectroscopy and Molecular Dynamics
The study of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide was conducted by Brela et al. (2012) using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research provides insights into the vibrational spectrum and quantum effects in these compounds (Brela et al., 2012).
Quality Control in Anticonvulsants
Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a promising anticonvulsant, demonstrating the importance of quality control in the development of new medicinal substances (Sych et al., 2018).
Nitroreductase Enzyme Activation
Knox et al. (1988) identified a nitroreductase enzyme in Walker cells that activates CB 1954, a compound related to this compound. This study enhances the understanding of the enzyme's role in the activation of these compounds (Knox et al., 1988).
properties
Molecular Formula |
C13H9N3O6 |
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Molecular Weight |
303.23 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H9N3O6/c17-12-5-4-10(16(21)22)7-11(12)14-13(18)8-2-1-3-9(6-8)15(19)20/h1-7,17H,(H,14,18) |
InChI Key |
OQTYOPJBECVUEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
solubility |
37.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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